5-(2-Carboxythiophene-4-YL)-2-hydroxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Carboxythiophene-4-YL)-2-hydroxypyridine is an organic compound that features a thiophene ring substituted with a carboxyl group at the 2-position and a hydroxypyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Carboxythiophene-4-YL)-2-hydroxypyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the carboxyl group is introduced at the 2-position through a carboxylation reaction.
Coupling with Pyridine: The carboxylated thiophene is then coupled with a hydroxypyridine derivative using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Carboxythiophene-4-YL)-2-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxypyridine ring can be oxidized to form corresponding N-oxides.
Reduction: The carboxyl group can be reduced to an aldehyde or alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be employed.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of aldehydes or alcohols.
Substitution: Halogenated derivatives of the thiophene ring.
Scientific Research Applications
5-(2-Carboxythiophene-4-YL)-2-hydroxypyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism by which 5-(2-Carboxythiophene-4-YL)-2-hydroxypyridine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(2-Carboxythiophene-4-YL)-2-methoxypyridine: Similar structure but with a methoxy group instead of a hydroxyl group.
5-(2-Carboxythiophene-4-YL)-2-aminopyridine: Contains an amino group instead of a hydroxyl group.
Uniqueness
5-(2-Carboxythiophene-4-YL)-2-hydroxypyridine is unique due to the presence of both a carboxylated thiophene and a hydroxypyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(6-oxo-1H-pyridin-3-yl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-9-2-1-6(4-11-9)7-3-8(10(13)14)15-5-7/h1-5H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLIYRCBFIHNER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C2=CSC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596382 |
Source
|
Record name | 4-(6-Oxo-1,6-dihydropyridin-3-yl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893727-78-1 |
Source
|
Record name | 4-(6-Oxo-1,6-dihydropyridin-3-yl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.